Chain Length vs. DC50 Degradation Potency: Class-Level Inference from PROTAC Linker SAR Meta-Analysis
A curated meta-analysis of published PROTAC linker SAR studies, normalized to linear linker length, reveals that degradation potency (DC50) exhibits a parabolic dependence on linker length [1]. Shorter linkers (e.g., PEG4–PEG8, ~8–16 atoms) are optimal for many binary protein–protein interfaces, but longer linkers (≥PEG12, >24 atoms) can be required for targets with extended binding grooves or when steric clashes demand increased conformational sampling. While the precise optimal length is target-specific, the 15-unit PEG chain of HO-PEG15-OH (30 heavy atoms plus oxygens) occupies a distinct regime compared to the more commonly screened PEG4–PEG8 series [2]. In studies where linker length was systematically varied, extending the PEG chain from 2 to 6 units altered GSPT1 degradation activity and cytotoxicity profiles, demonstrating that length-dependent effects are not monotonic [3].
| Evidence Dimension | Linker chain length (number of ethylene glycol units) |
|---|---|
| Target Compound Data | 15 PEG units (PEG15, HO-PEG15-OH, MW 678.8) |
| Comparator Or Baseline | PEG4–PEG8 (4–8 PEG units, MW ~194–370); PEG12–PEG20 (12–20 PEG units, MW ~546–899) |
| Quantified Difference | HO-PEG15-OH is approximately 2–4× longer than the widely used PEG4–PEG8 series and falls into the intermediate-long PEG category (PEG12–PEG20) that is less frequently empirically screened [1]. |
| Conditions | Literature meta-analysis of PROTAC degradation DC50 values normalized to linker atom count [1]. |
Why This Matters
For procurement, selecting HO-PEG15-OH provides access to a linker length regime that may be under-sampled in standard PEG4–PEG8 screening libraries, enabling exploration of degradation activity for targets requiring extended spatial separation.
- [1] Bemis TA, La Clair JJ, Burkart MD. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042–8052. View Source
- [2] PTC Biotech. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
- [3] Bricelj A, Ng YLD, Ferber D, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;249:115090. View Source
